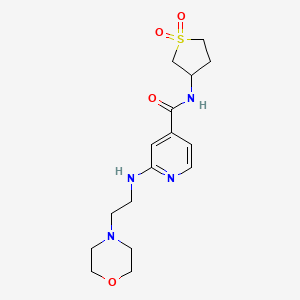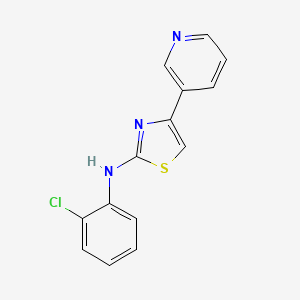![molecular formula C19H24N4O2 B6636721 [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone, commonly known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
MPEP acts as a selective antagonist for the [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone receptor, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
MPEP has been found to have a range of biochemical and physiological effects, including reducing anxiety-like behavior, improving cognitive function, and modulating the release of neurotransmitters in the brain. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be relevant for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPEP in lab experiments is its selectivity for the [6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone receptor, which allows for specific modulation of the glutamatergic system. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments. Additionally, the use of MPEP in animal models may not fully reflect the complexity of human neurological and psychiatric disorders.
Direcciones Futuras
Future research on MPEP could focus on developing more efficient synthesis methods, improving the solubility and stability of the compound, and exploring its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies could investigate the effects of MPEP on other glutamate receptors and their interactions with other neurotransmitter systems in the brain. Overall, the potential therapeutic applications of MPEP make it an exciting area of research for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MPEP involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing MPEP is through a multi-step process that involves the reaction of 2-methoxybenzylamine with 4,6-dichloropyrimidine, followed by the addition of piperidine and the final step of N-methylation. The yield of MPEP can vary depending on the reaction conditions and purity of the starting materials.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. The compound has been shown to modulate the glutamatergic system, which is involved in various physiological and pathological processes in the brain. MPEP has been found to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X Syndrome, a genetic disorder associated with intellectual disability and autism.
Propiedades
IUPAC Name |
[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-17-8-4-3-7-15(17)9-10-20-18-13-16(21-14-22-18)19(24)23-11-5-2-6-12-23/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLLURGTDCIWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=NC=NC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)





![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)